molecular formula C5H3Br2ClS B1366890 2-Chloro-3-(dibromomethyl)thiophene CAS No. 57846-02-3

2-Chloro-3-(dibromomethyl)thiophene

Cat. No. B1366890
CAS RN: 57846-02-3
M. Wt: 290.4 g/mol
InChI Key: KPEFSFALBLCATO-UHFFFAOYSA-N
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Description

2-Chloro-3-(dibromomethyl)thiophene (2C3DMT) is a synthetic organic compound that has a wide range of uses in scientific research. It is used in a variety of applications, including in vivo and in vitro studies, as well as in biochemical and physiological studies. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, 2C3DMT has been used in pharmacodynamic studies to assess the effects of drugs on the body.

Scientific Research Applications

  • Synthesis of Tioconazole : A study by W. Ming (2006) reported the synthesis of 2-Chloro-3-Chloromethyl-thiophene through chloromethylation using phase transfer catalysis. This compound was used to produce Tioconazole, an antifungal medication.

  • Electronic Properties in Polymers : Research by Li, Vamvounis, & Holdcroft (2002) explored the effects of functional groups, including chloro substituents, on the optical and photophysical properties of poly(thiophene)s. These findings have implications for materials science, particularly in the development of electronic and photonic materials.

  • Chemical Synthesis and Medicinal Chemistry : A study by Ikram et al. (2015) focused on the synthesis of thiophene derivatives through Suzuki cross-coupling reactions, exploring their potential in medicinal applications such as biofilm inhibition and anti-thrombolytic activities.

  • Material Science and Battery Technology : Research by Xia, Xia, & Liu (2015) investigated thiophene derivatives as functional additives to improve the cycling performance of high-voltage LiCoO2 in lithium-ion batteries. This study highlights the role of thiophene derivatives in enhancing the stability and efficiency of energy storage materials.

  • Pharmaceutical Applications : The work of Kumara et al. (2009) demonstrated the synthesis of benzo[b]thiophene substituted carbamates and ureas, and explored their antimicrobial and analgesic activities, contributing to the field of pharmaceutical chemistry.

properties

IUPAC Name

2-chloro-3-(dibromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClS/c6-4(7)3-1-2-9-5(3)8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEFSFALBLCATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482182
Record name 2-chloro-3-(dibromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(dibromomethyl)thiophene

CAS RN

57846-02-3
Record name 2-chloro-3-(dibromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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